molecular formula C17H15NO3 B12911561 3-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole CAS No. 89263-89-8

3-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole

Cat. No.: B12911561
CAS No.: 89263-89-8
M. Wt: 281.30 g/mol
InChI Key: BZHBDGBLLSDSLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of methoxy groups attached to the phenyl rings at the 2 and 4 positions.

Preparation Methods

The synthesis of 3-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxybenzoyl chloride with 4-methoxyphenylhydrazine in the presence of a base, followed by cyclization to form the oxazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole has various applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-(2-Methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole can be compared with other oxazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of methoxy groups, which confer distinct chemical and biological properties.

Properties

CAS No.

89263-89-8

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

3-(2-methoxyphenyl)-5-(4-methoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C17H15NO3/c1-19-13-9-7-12(8-10-13)17-11-15(18-21-17)14-5-3-4-6-16(14)20-2/h3-11H,1-2H3

InChI Key

BZHBDGBLLSDSLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.